molecular formula C16H13NO4 B2411741 (E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide CAS No. 2035007-84-0

(E)-N-([2,2'-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide

Cat. No.: B2411741
CAS No.: 2035007-84-0
M. Wt: 283.283
InChI Key: JILYQJYJJGYCAG-SOFGYWHQSA-N
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Description

(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide is an organic compound that features a unique structure with two furan rings and an acrylamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide typically involves the following steps:

    Formation of the acrylamide group: This can be achieved through the reaction of acryloyl chloride with an amine derivative of [2,2’-bifuran]-5-ylmethyl.

    Coupling with furan: The acrylamide intermediate is then coupled with furan-2-yl under suitable conditions to form the final product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, general principles of large-scale organic synthesis would apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and ensuring safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The acrylamide group can be reduced to form the corresponding amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acrylamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced acrylamide derivatives.

    Substitution: Various substituted acrylamides depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide exerts its effects depends on its specific application:

    Biological Activity: The compound may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.

    Chemical Reactivity: The presence of the furan rings and acrylamide group allows for various chemical transformations, making it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

    (E)-N-(2-furylmethyl)-3-(furan-2-yl)acrylamide: Similar structure but lacks the bifuran moiety.

    (E)-N-(phenylmethyl)-3-(furan-2-yl)acrylamide: Contains a phenyl group instead of the bifuran moiety.

    (E)-N-(2-thienylmethyl)-3-(furan-2-yl)acrylamide: Contains a thiophene ring instead of the bifuran moiety.

Uniqueness

(E)-N-([2,2’-bifuran]-5-ylmethyl)-3-(furan-2-yl)acrylamide is unique due to the presence of two furan rings, which can impart distinct electronic and steric properties

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO4/c18-16(8-6-12-3-1-9-19-12)17-11-13-5-7-15(21-13)14-4-2-10-20-14/h1-10H,11H2,(H,17,18)/b8-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JILYQJYJJGYCAG-SOFGYWHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(O2)C3=CC=CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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